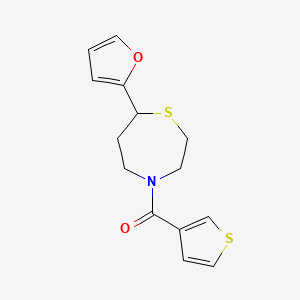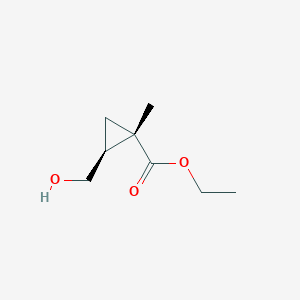![molecular formula C25H17ClN4O3 B2927878 7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941979-93-7](/img/structure/B2927878.png)
7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17ClN4O3 and its molecular weight is 456.89. The purity is usually 95%.
BenchChem offers high-quality 7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis
A study by Mallakpour and Rafiee (2007) described the synthesis of novel urea derivatives, including a compound similar in structure to 7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, for use in polymerization studies. These compounds were used to create new poly(urea-urethane)s (PUUs) containing heterocyclic and chromophoric moieties (Mallakpour & Rafiee, 2007).
Antioxidant and Antitumor Activities
Hassanien, Abd El-Ghani, and Elbana (2022) synthesized novel compounds, including one structurally related to the compound of interest, demonstrating antioxidant and antitumor activities. The synthesized compounds exhibited potential in Ehrlich ascites carcinoma (EAC) cells (Hassanien, Abd El-Ghani, & Elbana, 2022).
Chemosensor Development
Gosavi-Mirkute et al. (2017) developed naphthoquinone-based chemosensors, including derivatives of the compound , for detecting transition metal ions. These ligands exhibited selectivity towards Cu2+ ions, with the complexation process leading to a color change, suggesting applications in molecular recognition (Gosavi-Mirkute et al., 2017).
Antibacterial Agents
Wiles et al. (2006) reported on the synthesis of isothiazolopyridones, including a compound akin to the one , showcasing antibacterial activity against Gram-negative and Gram-positive organisms. These compounds also exhibited inhibitory activities against DNA gyrase and topoisomerase IV (Wiles et al., 2006).
Anticancer Activity
Zagórska et al. (2021) synthesized hydantoin and purine derivatives, structurally similar to the compound , and evaluated their anticancer activity. One specific compound showed effectiveness against various cancer cell lines and high tumor-targeting selectivity (Zagórska et al., 2021).
Antifungal and Antibacterial Agents
Tandon et al. (2010) synthesized nitrogen and sulfur-containing hetero-1,4-naphthoquinones, similar to the compound , demonstrating potent antifungal and antibacterial activities. Some compounds showed better activity than clinically prevalent drugs against specific pathogens (Tandon et al., 2010).
properties
IUPAC Name |
7-(4-chlorophenyl)-4-methyl-2-(naphthalen-1-ylmethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O3/c1-28-22-21(29-14-20(33-24(29)27-22)16-9-11-18(26)12-10-16)23(31)30(25(28)32)13-17-7-4-6-15-5-2-3-8-19(15)17/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRTYTFLWWRIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5C=C(OC5=N2)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2927801.png)
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2927804.png)
![2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2927806.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2927812.png)
![8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2927813.png)
![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2927814.png)

